2-(7-Fluoro-1H-indol-1-yl)acetic acid
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Overview
Description
2-(7-Fluoro-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom in the indole ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 2-(7-Fluoro-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of hydrazines and ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors and employing various purification techniques to obtain the desired product .
Chemical Reactions Analysis
Scientific Research Applications
2-(7-Fluoro-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The presence of the fluorine atom enhances its binding properties and stability, making it a potent bioactive compound .
Comparison with Similar Compounds
2-(7-Fluoro-1H-indol-1-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Fluoroindole: Known for its use in the synthesis of pharmaceuticals and as a bioactive molecule.
1-Methylindole: Used in the synthesis of various organic compounds and as a research chemical.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(7-fluoroindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRFQLMCZGCXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724486 |
Source
|
Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-24-1 |
Source
|
Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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